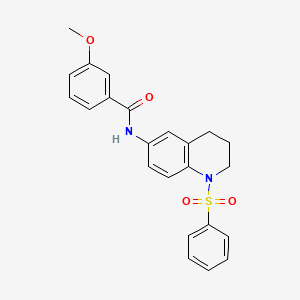

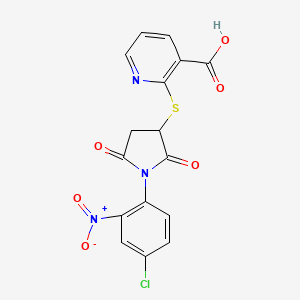

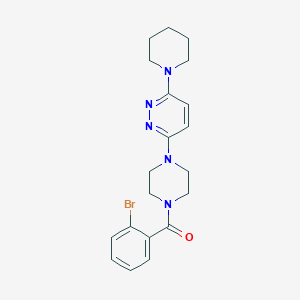

N-(4-(morpholinosulfonyl)phenyl)thiophene-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(4-(morpholinosulfonyl)phenyl)thiophene-3-carboxamide” is a compound that belongs to the class of heterocyclic compounds known as thiophenes . Thiophenes and their substituted derivatives have interesting applications in the field of medicinal chemistry . They possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

Synthesis Analysis

The synthesis of “this compound” involves three successive direct lithiations and a bromination reaction starting from thiophene . All these lithiation reactions were carried out at −78 °C to RT over a period of 1 to 24 h based on the reactivity of the electrophile .Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S . The molecular structure of “this compound” would be based on this core structure, with additional functional groups attached.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include lithiation and bromination . Lithiation reactions are typically used to introduce a lithium atom into a molecule, while bromination is used to introduce a bromine atom .Physical and Chemical Properties Analysis

Thiophene, the core structure of “this compound”, has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .科学的研究の応用

Synthesis and Structural Analysis

Synthetic Approaches : Research has been devoted to synthesizing compounds with morpholino and thiophene moieties due to their potential biological activities. For example, compounds have been synthesized through condensation and amination reactions, followed by cyclization with hydrazine hydrate, demonstrating distinct methodologies for creating structurally related compounds with potential biological applications (Ji et al., 2018).

Crystal Structure Determination : The crystal structures of these compounds have been analyzed to understand their molecular conformations and potential interaction mechanisms. Such analyses reveal the spatial arrangements that might contribute to their biological activities (Jiu-Fu Lu et al., 2017).

Biological Activities

Antitumor Activities : Several studies have focused on evaluating the antitumor properties of these compounds. For example, novel morpholino thiophene derivatives have shown moderate cytotoxicity against various cancer cell lines, suggesting their potential as antitumor agents. The synthesis of these compounds has led to the identification of structure-activity relationships (SARs) that could guide the development of more effective cancer therapies (Huimin Liu et al., 2016).

Antimicrobial Activities : The application of these compounds extends to antimicrobial activities as well. For instance, derivatives synthesized using 1,3-dipolar cycloaddition methodology have demonstrated potential antibacterial and antifungal properties, highlighting their versatility in addressing different types of microbial infections (D. Sowmya et al., 2018).

Hepatitis B Virus (HBV) Inhibition : A significant breakthrough has been the discovery of a compound with inhibitory activity against the hepatitis B virus. Molecular docking studies and in vitro testing have identified new potential inhibitors of HBV, demonstrating the therapeutic potential of morpholino thiophene derivatives in treating viral infections (A. Ivachtchenko et al., 2019).

Enzyme Inhibition : Additionally, some compounds have been investigated for their inhibitory effects on carbonic anhydrases, enzymes involved in various physiological processes. This research opens up possibilities for these compounds in treating diseases where carbonic anhydrase activity plays a crucial role (C. Supuran et al., 2013).

将来の方向性

Thiophene-based analogs, such as “N-(4-(morpholinosulfonyl)phenyl)thiophene-3-carboxamide”, are of interest to many scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for future research .

特性

IUPAC Name |

N-(4-morpholin-4-ylsulfonylphenyl)thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O4S2/c18-15(12-5-10-22-11-12)16-13-1-3-14(4-2-13)23(19,20)17-6-8-21-9-7-17/h1-5,10-11H,6-9H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWJHPFNXFQKVKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2Z)-2-[(5-chloro-2-fluorophenyl)imino]-8-methoxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2599010.png)

![6-Bromo-3-(difluoromethyl)imidazo[1,2-A]pyridine](/img/structure/B2599011.png)

![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide](/img/structure/B2599018.png)

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-thiophen-3-ylacetamide](/img/structure/B2599019.png)

![(E)-2-cyano-N-(2,4-difluorophenyl)-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B2599022.png)

![1,3,7-trimethyl-8-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2599028.png)